Diphenylphosphinic chloride
Overview
Description
Mechanism of Action
Target of Action
Diphenylphosphinic chloride is primarily used as a reagent in organic chemistry . It is often used as a precursor to synthesize various chiral phosphine bidentate ligands . These ligands can bind to a variety of targets, depending on the specific reaction or process in which they are involved.
Mode of Action
The compound interacts with its targets through a process known as ligand binding. In this process, the this compound molecule attaches to a target molecule, forming a complex that can undergo further reactions . The exact nature of these interactions and the resulting changes depend on the specific target and the reaction conditions.
Biochemical Pathways
This compound is involved in several biochemical pathways, particularly those related to the synthesis of peptides and other complex organic compounds . By acting as a precursor for chiral phosphine bidentate ligands, it can influence the course of these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, in the synthesis of peptides, it can contribute to the formation of peptide bonds, which are crucial for the structure and function of proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH, temperature, and the presence of other substances in the reaction environment . Moreover, it is sensitive to moisture and should be stored in a cool place .
Biochemical Analysis
Biochemical Properties
Diphenylphosphinic chloride is primarily used as a precursor to synthesize various chiral phosphine bidentate ligands for asymmetric synthesis, in addition to several peptide coupling agents
Molecular Mechanism
It is known that it can participate in various types of coupling reactions, such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Temporal Effects in Laboratory Settings
It is known that it should be stored at temperatures between 2-8°C to maintain its stability .
Metabolic Pathways
It is known that it can be hydrolyzed under both acidic and basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylphosphinic chloride can be synthesized through several methods. One common method involves the reaction of diphenylphosphinic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of diphenylphosphinic acid chloride with triphenylphosphine at elevated temperatures (300-600°C). This method is advantageous due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Diphenylphosphinic chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form phosphinic amides and esters, respectively.
Oxidation and Reduction: It can be reduced to diphenylphosphine oxide or oxidized to diphenylphosphinic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Phosphinic Amides: Formed from reactions with amines.
Phosphinic Esters: Formed from reactions with alcohols.
Diphenylphosphine Oxide and Diphenylphosphinic Acid: Products of reduction and oxidation reactions, respectively.
Scientific Research Applications
Diphenylphosphinic chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of chiral phosphine ligands and peptide coupling agents.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in peptide synthesis.
Medicine: Utilized in the development of pharmaceutical intermediates and adjuvants.
Industry: Acts as a flame retardant and is used in the production of advanced materials.
Comparison with Similar Compounds
- Diphenylphosphine Oxide
- Diphenylphosphinic Acid
- Diphenylphosphinoyl Chloride
Comparison: Diphenylphosphinic chloride is unique due to its high reactivity and versatility as a phosphorylating agent. Unlike diphenylphosphine oxide and diphenylphosphinic acid, which are primarily used as intermediates, this compound is widely used in peptide synthesis and as a reagent in organic synthesis .
Properties
IUPAC Name |
[chloro(phenyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQGTZMAQRXCJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164424 | |
Record name | Diphenylphosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-21-4 | |
Record name | Diphenylphosphinic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1499-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylphosphinic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylphosphinic chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylphosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylphosphinic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLPHOSPHINIC CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP30GY04V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenylphosphinic chloride?
A1: The molecular formula of this compound is C12H10ClOP, and its molecular weight is 246.65 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits characteristic signals in various spectroscopic techniques: * 31P NMR: A singlet peak is typically observed around 33-35 ppm in CDCl3, indicative of the phosphorus environment [].* 1H NMR: Signals for the aromatic protons of the phenyl groups appear in the range of 7.3-7.8 ppm in CDCl3 [].* IR: A strong absorption band around 1200-1250 cm−1 corresponds to the P=O stretching vibration [].
Q3: Is this compound sensitive to moisture?
A3: Yes, this compound undergoes hydrolysis upon prolonged exposure to moisture, forming diphenylphosphinic acid []. Proper storage under anhydrous conditions is crucial.
Q4: How does the stability of this compound impact its handling and storage?
A4: Due to its sensitivity to moisture, this compound should be stored in a cool, dry place under an inert atmosphere. When handling the compound, it's essential to use dry solvents and equipment to prevent decomposition [].
Q5: What is the role of this compound in peptide synthesis?
A5: this compound serves as an effective coupling agent for forming amide bonds between amino acids. It reacts with Nα-protected amino acids to form diphenylphosphinic carboxylic mixed anhydrides in situ, which then undergo aminolysis with another amino acid to form the peptide bond [].
Q6: How does this compound facilitate β-lactam formation?
A6: this compound has been shown to effectively promote the formation of β-lactams from β-amino acids [], []. The mechanism likely involves activation of the carboxylic acid group of the β-amino acid, facilitating intramolecular cyclization.
Q7: What are some other synthetic applications of this compound?
A7: this compound finds use in various synthetic transformations, including:* Conversion of pyrimidinone derivatives into substituted pyrimidines [], [].* Synthesis of allylic diphenylphosphinic esters [].* Preparation of N-diphenylphosphorylureas [].
Q8: How does this compound react with hydroxylamine?
A8: this compound reacts with hydroxylamine to form O-(diphenylphosphinyl)hydroxylamine, a valuable reagent for electrophilic aminations and H2N transfers [].
Q9: Can this compound be used to prepare phosphorylated compounds?
A9: Yes, this compound can be used to phosphorylate various substrates. For example, it reacts with (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates to afford the corresponding phosphorylated bicycles [].
Q10: What is the role of this compound in material science?
A10: this compound can be used to functionalize materials like carbon nanotubes, enhancing their properties. For example, functionalized carbon nanotubes with phosphorus and nitrogen-containing agents prepared using this compound show improvements in thermal stability, mechanical strength, and flame retardancy when incorporated into polystyrene [], [].
Q11: How does modifying the phenyl rings of this compound affect its reactivity?
A11: Substituting the phenyl rings with electron-donating or electron-withdrawing groups can alter the electrophilicity of the phosphorus center in this compound, influencing its reactivity towards nucleophiles [].
Q12: What are some strategies for improving the stability of this compound?
A12: Storing this compound under an inert atmosphere, in a cool and dry environment, is crucial for maintaining its stability. Using freshly distilled, dry solvents during reactions is also recommended [].
Q13: What safety precautions should be taken when handling this compound?
A13: this compound should be handled with care as it is corrosive and may cause skin and eye irritation. It's crucial to wear appropriate personal protective equipment, including gloves and eye protection, when working with this compound. Working in a well-ventilated area is also recommended.
Q14: How is this compound typically quantified?
A14: Common analytical techniques used to quantify this compound include: * 31P NMR spectroscopy: The distinct signal of the phosphorus atom in this compound allows for its quantification, even in complex mixtures [].* Titration: Hydrolysis of this compound releases chloride ions, which can be titrated to determine the concentration of the compound [].
Q15: Can this compound be used to determine the water content in materials?
A15: Yes, this compound can be used as a tagging agent in 31P NMR spectroscopy to determine the water content in materials like olive oil []. The reagent reacts rapidly and cleanly with water, allowing for accurate quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.